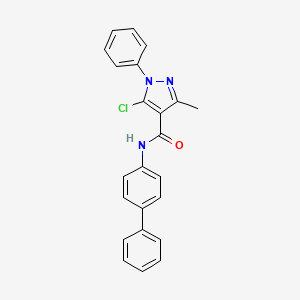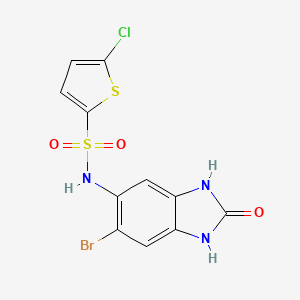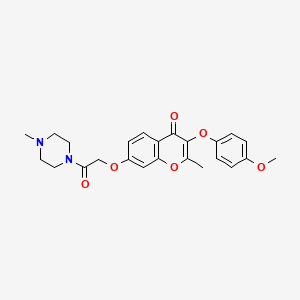
N-(biphenyl-4-yl)-5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[1,1’-biphenyl]-4-yl}-5-chloro-3-methyl-1-phenylpyrazole-4-carboxamide is a complex organic compound that features a biphenyl group, a pyrazole ring, and a carboxamide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1,1’-biphenyl]-4-yl}-5-chloro-3-methyl-1-phenylpyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the biphenyl and pyrazole intermediatesThe final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of amide coupling reagents and appropriate solvents .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N-{[1,1’-biphenyl]-4-yl}-5-chloro-3-methyl-1-phenylpyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the biphenyl and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .
Aplicaciones Científicas De Investigación
N-{[1,1’-biphenyl]-4-yl}-5-chloro-3-methyl-1-phenylpyrazole-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
Mecanismo De Acción
The mechanism of action of N-{[1,1’-biphenyl]-4-yl}-5-chloro-3-methyl-1-phenylpyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
Biphenyl: A simpler compound with two benzene rings connected by a single bond.
Valsartan Related Compounds: Compounds with similar biphenyl structures used in pharmaceuticals
Uniqueness
N-{[1,1’-biphenyl]-4-yl}-5-chloro-3-methyl-1-phenylpyrazole-4-carboxamide is unique due to its combination of a biphenyl group, a pyrazole ring, and a carboxamide functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propiedades
Fórmula molecular |
C23H18ClN3O |
|---|---|
Peso molecular |
387.9 g/mol |
Nombre IUPAC |
5-chloro-3-methyl-1-phenyl-N-(4-phenylphenyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C23H18ClN3O/c1-16-21(22(24)27(26-16)20-10-6-3-7-11-20)23(28)25-19-14-12-18(13-15-19)17-8-4-2-5-9-17/h2-15H,1H3,(H,25,28) |
Clave InChI |
VFVAJHOJRABFMQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1C(=O)NC2=CC=C(C=C2)C3=CC=CC=C3)Cl)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methoxy-N'-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B12496224.png)


![2-[(5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B12496237.png)
![N-(4-ethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12496250.png)
![Ethyl 5-phenyl-2-({[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)thiophene-3-carboxylate](/img/structure/B12496253.png)
![2-[(Tert-butoxycarbonyl)amino]-3-[2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)phenyl]propanoic acid](/img/structure/B12496261.png)
![Benzyl 2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B12496265.png)

![N,N,N~2~-tribenzyl-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide](/img/structure/B12496275.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(pyridin-2-ylmethyl)piperazine](/img/structure/B12496288.png)
![3'-Benzyl-5-methyl-2-phenyl-8'-(trifluoromethyl)-1',2',3',4',4'A,6'-hexahydrospiro[pyrazole-4,5'-pyrido[1,2-A]quinolin]-3-one](/img/structure/B12496290.png)
![N-(2,3-dichlorophenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B12496306.png)
![4,7-Dichloro-3-[(3,5-difluorophenyl)sulfonyl]quinoline](/img/structure/B12496320.png)
